![molecular formula C5H6N2O B1297883 1-(1h-Imidazol-2-yl)ethanone CAS No. 53981-69-4](/img/structure/B1297883.png)
1-(1h-Imidazol-2-yl)ethanone
Overview
Description
1-(1H-Imidazol-2-yl)ethanone is a chemical compound that features prominently in the field of medicinal chemistry due to its imidazole ring, a versatile moiety that is part of many biologically active compounds. The imidazole ring is known for its ability to mimic the structure of many biomolecules, making derivatives of imidazole valuable in the design of pharmaceutical agents.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. A general and versatile method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the reaction of aromatic aldehyde with o-phenylenediamine, which can yield different products depending on the presence of sulfur or the solvent used during the reaction . Another synthesis method involves the reaction of imidazole with chloroacetyl chloride followed by treatment with hydrazine hydrate to yield 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone, which can then be condensed with various aromatic aldehydes to form Schiff's bases .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex and is often studied using X-ray crystallography and density functional theory (DFT) calculations. For instance, the crystal and molecular structures of 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one derivatives have been determined, revealing extensive hydrogen bonding and π-ring interactions that contribute to crystal stabilization . Similarly, the structure of a complex molecule containing the imidazole ring, (Z)-2-(1H-imidazol-1-yl)-1-(3-methyl-3-mesitylcyclobutyl)ethanone oxime, has been characterized by various spectroscopic methods and X-ray single-crystal determination, with theoretical calculations supporting the experimental findings .
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions, forming complexes with other molecules or undergoing transformations to yield new compounds. For example, the binding of imidazole-based inhibitors to heme oxygenase-1 (HO-1) has been studied, showing that the imidazolyl moiety coordinates with the heme iron, displacing the catalytically critical distal water ligand . Additionally, the formation of salts and co-crystals from 2-(imidazol-1-yl)-1-phenylethanone with different acidic components has been explored, demonstrating the role of hydrogen bonding in the formation of these adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure and the presence of functional groups. These properties can be studied through spectroscopic investigations, melting point determination, and elemental analysis. The antifungal activity of various imidazole derivatives has been evaluated, showing moderate activity against strains of Candida . Additionally, the antibacterial activity of Schiff's bases derived from 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone has been screened, indicating potential for use in antibacterial applications .
Scientific Research Applications
Antibacterial and Antimycotic Applications
- Synthesis and Antibacterial Activity : A study by (Patel, Patel, Chaudhari, & Sen, 2011) explored the synthesis of Schiff's bases of 2-hydrazinyl-1-(1H-imidazole-1-yl)-ethanone and their antibacterial properties against gram-positive and gram-negative bacteria.
- Antifungal Properties : Research by (Raga, Moreno-Mañas, Cuberes, Palacín, Castello, & Ortiz, 1992) discussed the synthesis of derivatives of 1-(1H-imidazole-1-yl)-ethanone and their preliminary antifungal activity.
Crystallography and Structural Analysis
- Crystal Structure of Nafimidone Monohydrate : (Hempel, Camerman, Camerman, & Mastropaolo, 2005) examined the crystal structure of 2-(1H-imidazole-1-yl)-1-(2-naphthyl)ethanone monohydrate, providing insights into its molecular geometry and hydrogen bonding.
- Crystallographic Investigations : Another study by (Hempel, Camerman, Camerman, & Mastropaolo, 2005) detailed the crystal structure of nafimidone hemihydrate hemihydrochloride, highlighting hydrogen bonding and molecular arrangements.
Inhibitor Design and Chemical Synthesis
- Heme Oxygenase Inhibition : A study by (Rahman, Vlahakis, Szarek, Nakatsu, & Jia, 2008) focused on the synthesis of 1-(adamantan-1-yl)-2-(1H-imidazole-1-yl)ethanone, exploring its role as an inhibitor for heme oxygenase-1 and detailing its binding mode.
- Synthesis of Imidazole-Based Heterocycles : Research by (Abdel-Wahab, Awad, & Badria, 2011) described the synthesis of new imidazole-based heterocycles from 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, assessing their antimicrobial, antioxidant, and cytotoxic activities.
Safety And Hazards
properties
IUPAC Name |
1-(1H-imidazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4(8)5-6-2-3-7-5/h2-3H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMJIXXVEWORDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337133 | |
Record name | 2-acetylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1h-Imidazol-2-yl)ethanone | |
CAS RN |
53981-69-4 | |
Record name | 2-acetylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53981-69-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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